molecular formula C11H13Cl2NO B12002248 N-(tert-butyl)-3,5-dichlorobenzamide CAS No. 33244-96-1

N-(tert-butyl)-3,5-dichlorobenzamide

Cat. No.: B12002248
CAS No.: 33244-96-1
M. Wt: 246.13 g/mol
InChI Key: GIZJFYDJGULERU-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3,5-dichlorobenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a benzamide structure with two chlorine atoms at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with tert-butylamine. The process can be summarized as follows:

    Activation of 3,5-dichlorobenzoic acid: The carboxylic acid group is activated using a coupling reagent such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with tert-butylamine in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product.

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzamides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(tert-butyl)-3,5-dichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical agent for treating various conditions is ongoing.

    Industry: It serves as a precursor in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(tert-butyl)-3,5-dichlorobenzamide exerts its effects involves its interaction with specific molecular targets. The tert-butyl group and dichlorobenzamide structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • N-(tert-butyl)-2,4-dichlorobenzamide
  • N-(tert-butyl)-3,5-difluorobenzamide
  • N-(tert-butyl)-3,5-dibromobenzamide

Comparison: N-(tert-butyl)-3,5-dichlorobenzamide is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it suitable for specific applications.

Properties

CAS No.

33244-96-1

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-tert-butyl-3,5-dichlorobenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15)

InChI Key

GIZJFYDJGULERU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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